molecular formula C11H22ClN3O B11723000 1-(Piperazin-1-yl)cyclohexane-1-carboxamide hydrochloride

1-(Piperazin-1-yl)cyclohexane-1-carboxamide hydrochloride

Cat. No.: B11723000
M. Wt: 247.76 g/mol
InChI Key: LXFHKSORPYVMFP-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)cyclohexane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C11H22ClN3O. It is a derivative of piperazine and cyclohexane, and it is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-yl)cyclohexane-1-carboxamide hydrochloride typically involves the reaction of piperazine with cyclohexanecarboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure the purity and consistency of the product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)cyclohexane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives .

Scientific Research Applications

1-(Piperazin-1-yl)cyclohexane-1-carboxamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)cyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
  • Piperazine derivatives such as trimetazidine and ranolazine

Uniqueness

1-(Piperazin-1-yl)cyclohexane-1-carboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H22ClN3O

Molecular Weight

247.76 g/mol

IUPAC Name

1-piperazin-1-ylcyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C11H21N3O.ClH/c12-10(15)11(4-2-1-3-5-11)14-8-6-13-7-9-14;/h13H,1-9H2,(H2,12,15);1H

InChI Key

LXFHKSORPYVMFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N)N2CCNCC2.Cl

Origin of Product

United States

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